
Tantalum silicide (TaSi2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .
Synthesis Analysis
Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .Molecular Structure Analysis
The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string isInChI=1S/2Si.Ta and the Canonical SMILES string is [Si]=[Ta]=[Si] . Chemical Reactions Analysis
In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .Physical And Chemical Properties Analysis
Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .科学的研究の応用
High-Temperature Structural Applications
Tantalum Silicide has been studied for use in various high-temperature structural applications . Its high melting point and oxidation resistance make it suitable for components exposed to extreme temperatures . These include heating elements in furnaces and crucibles for metallurgical processes where maintaining structural integrity at elevated temperatures is crucial .
Microelectronic Applications
TaSi2 is used in microelectronic applications due to its low-resistance properties . It is used as gate and interconnect materials . The electrical transport properties of TaSi2 have been extensively studied, especially in the context of thin films due to the thermodynamic stability of metal disilicides on silicon .
Electroconductive Ceramic Composites
TaSi2-based electroconductive ceramic composites show promise for future high-temperature applications in advanced sensing . These composites exhibit reduced oxidation rates and high electrical conductivities at high temperatures .
Electrical Heating Elements
Tantalum Silicide is used in electrical heating elements . Its high melting point and resistance to oxidation make it an ideal material for this application .
High-Temperature Oxidation Resistance Coating
TaSi2 is used for high-temperature oxidation resistance coating . This application takes advantage of its high-temperature oxidation/corrosion resistance .
Metal Ceramics and Ceramic Matrix Composites
Tantalum Silicide is used in metal ceramics and ceramic matrix composites . Its properties make it a valuable component in these materials .
Aerospace and Engine Applications
TaSi2 is used in aerospace and engine applications . Its high-temperature stability and resistance to oxidation make it suitable for these demanding environments .
Integrated Circuit Connection Lines
Tantalum Silicide is used for integrated circuit connection lines . Its electrical properties make it an excellent choice for this application .
作用機序
Target of Action
Tantalum silicide (TaSi2) primarily targets silicon substrates , where it is sputter deposited to form thin films . These substrates can be either p-type or n-type, and the interaction between TaSi2 and these substrates forms the basis of its action .
Mode of Action
TaSi2 interacts with its silicon substrates through a process known as sputter deposition . This involves depositing a layer of TaSi2 onto the silicon substrate using a high-power electron beam . The TaSi2/Si samples are then annealed in nitrogen or forming gas or oxygen containing steam at temperatures in the range of 400–900°C . This process results in changes in the morphological structure of the films .
Biochemical Pathways
physical and chemical processes that affect its structure and properties. For instance, the interaction of the starting metal disilicides with residual oxygen sources results in the formation of the hexagonal-structured 5–3 metal silicide (Nb5Si3 and Ta5Si3) phases .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemmaterial kinetics , which refers to how the material behaves under different conditions. For instance, the sheet resistance of TaSi2 films decreases with the increase in annealing temperature and also with the increase in film thickness .
Result of Action
The result of TaSi2’s action is the formation of thin films with specific electrical and compositional properties . These films have been found to have high stability and resilience against thermal expansion and mechanical stress . They also exhibit high-temperature oxidation resistance , making them suitable for use in high-temperature environments .
Action Environment
The action of TaSi2 is influenced by several environmental factors. For instance, the annealing temperature and the volume percentage of the oxide phase can affect the oxidation characteristics of the film . .
Safety and Hazards
Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .
特性
InChI |
InChI=1S/2Si.Ta |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRMJQFFSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ta]=[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum silicide (TaSi2) | |
CAS RN |
12039-79-1 |
Source


|
| Record name | Tantalum silicide (TaSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum silicide (TaSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


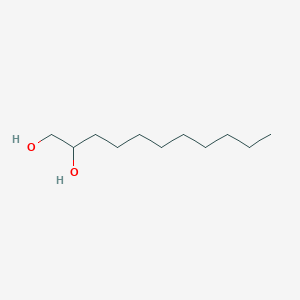
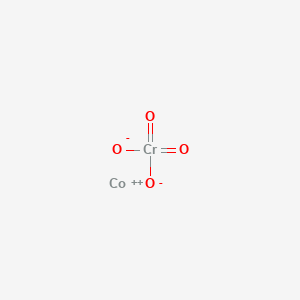

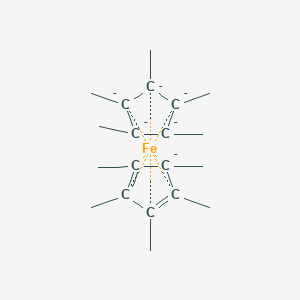
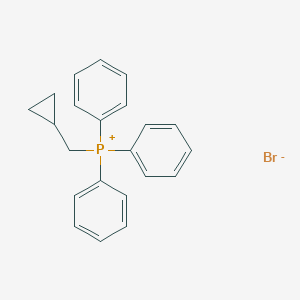
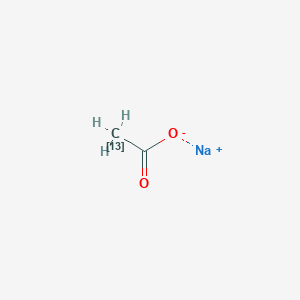


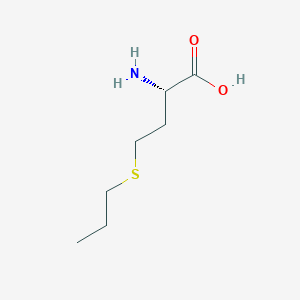

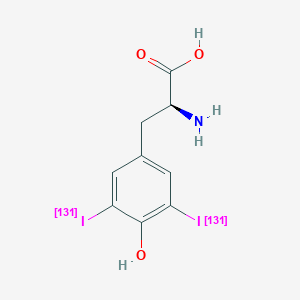

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)